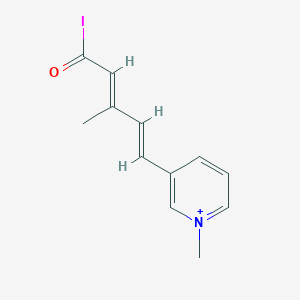
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide typically involves the reaction of 3-methylpyridine with penta-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5-(2-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- 3-Methyl-5-(1-ethylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- 3-Methyl-5-(1-methylpyridinium-4-yl)penta-2,4-dienoic acid iodide
Uniqueness
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13INO+ |
|---|---|
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
(2E,4E)-3-methyl-5-(1-methylpyridin-1-ium-3-yl)penta-2,4-dienoyl iodide |
InChI |
InChI=1S/C12H13INO/c1-10(8-12(13)15)5-6-11-4-3-7-14(2)9-11/h3-9H,1-2H3/q+1/b6-5+,10-8+ |
Clé InChI |
LGLQBGRYZYEQCA-FTKIWFIZSA-N |
SMILES isomérique |
C/C(=C\C(=O)I)/C=C/C1=C[N+](=CC=C1)C |
SMILES canonique |
CC(=CC(=O)I)C=CC1=C[N+](=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




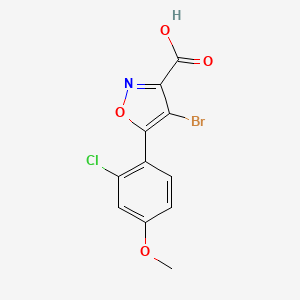
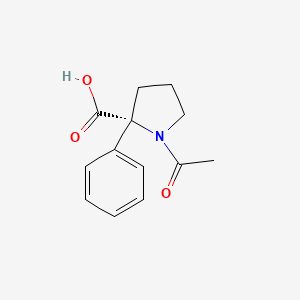
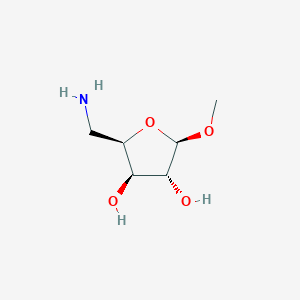

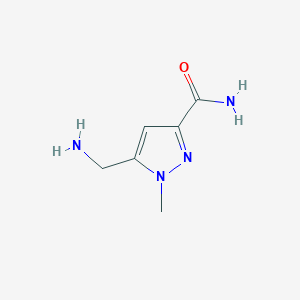
![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
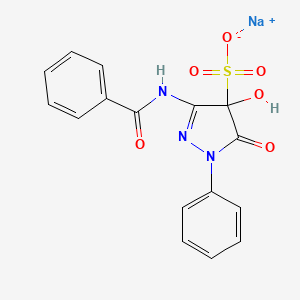
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
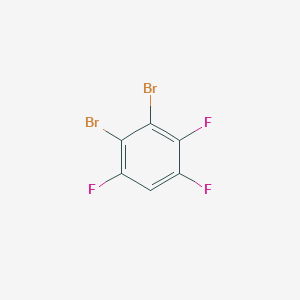
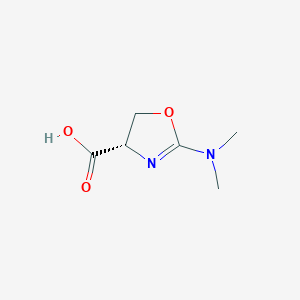
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
